1-Phenyltriacontane-1,3-dione

Description

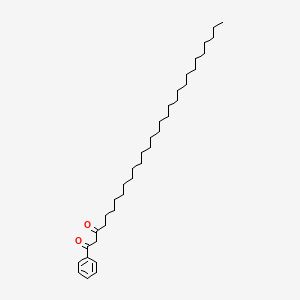

1-Phenyltriacontane-1,3-dione is a long-chain diketone derivative characterized by a 30-carbon alkyl chain (triacontane) substituted with a phenyl group at position 1 and two ketone groups at positions 1 and 2. These compounds are typically synthesized via condensation or alkylation reactions and are used in pharmaceutical intermediates, fine chemicals, and materials science .

Properties

CAS No. |

65284-08-4 |

|---|---|

Molecular Formula |

C36H62O2 |

Molecular Weight |

526.9 g/mol |

IUPAC Name |

1-phenyltriacontane-1,3-dione |

InChI |

InChI=1S/C36H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(37)33-36(38)34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3 |

InChI Key |

MJDMFCNBBJYPMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyltriacontane-1,3-dione typically involves the Claisen condensation reaction. This reaction is performed between a phenyl-substituted ester and a long-chain aliphatic ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in an anhydrous solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyltriacontane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

1-Phenyltriacontane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyltriacontane-1,3-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and inhibiting lipid peroxidation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The primary structural distinction among diketones in this class lies in the alkyl chain length and substituents. Key differences are summarized below:

| Compound | CAS | Molecular Weight | Purity | Physical Form | Lipophilicity (ClogP) |

|---|---|---|---|---|---|

| 1-Phenylhexane-1,3-dione | 5331-13-5 | 190.24 | N/A | Solid | ~2.1 (estimated) |

| 1-Phenylicosane-1,3-dione | 58446-52-9 | 386.62 | 95% | Solid | ~8.5 (estimated) |

| 1-Phenyltriacontane-1,3-dione | N/A | ~550 (estimated) | N/A | Solid (predicted) | ~14.0 (estimated) |

- Alkyl Chain Impact: Longer chains (e.g., triacontane vs.

- Synthetic Challenges : Longer chains require specialized alkylation or condensation techniques, as seen in the synthesis of 1,4-disubstituted piperazine-2,3-diones .

Key Research Findings and Trends

Chain Length vs. Bioactivity : Longer alkyl chains enhance lipophilicity but may reduce bioavailability. For example, 1-Phenylicosane-1,3-dione (C20) is less soluble than its hexane (C6) counterpart, limiting its direct therapeutic use .

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)-1-phenylpyrazole derivatives) improve receptor binding affinity, as seen in σ1-targeting compounds .

Synthetic Efficiency : Catalytic methods (e.g., Fe2O3@SiO2/In2O3) enhance yields in diketone synthesis, as demonstrated in pyrazole-allylidene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.